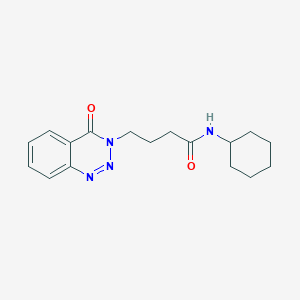

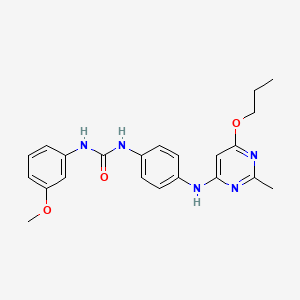

![molecular formula C11H14BrNO3S B3014512 4-[(4-Bromobenzyl)sulfonyl]morpholine CAS No. 950255-96-6](/img/structure/B3014512.png)

4-[(4-Bromobenzyl)sulfonyl]morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(4-Bromobenzyl)sulfonyl]morpholine is a chemical compound with the CAS Number: 950255-96-6. It has a linear formula of C11H14BRNO3S . The compound has a molecular weight of 320.21 .

Molecular Structure Analysis

The InChI code for 4-[(4-Bromobenzyl)sulfonyl]morpholine is 1S/C11H14BrNO3S/c12-11-3-1-10(2-4-11)9-17(14,15)13-5-7-16-8-6-13/h1-4H,5-9H2 . This code provides a specific description of the molecule’s structure.科学的研究の応用

Antimicrobial and Modulating Activity

4-(Phenylsulfonyl) morpholine, a compound related to 4-[(4-Bromobenzyl)sulfonyl]morpholine, has been studied for its antimicrobial properties. It has shown modulating activity against standard and multi-resistant strains of various bacteria and fungi, including Staphylococcus aureus and Candida species. The study highlighted its potential in combination therapies, particularly with amikacin against Pseudomonas aeruginosa, where it significantly reduced the minimum inhibitory concentration (MIC) of amikacin (Oliveira et al., 2015).

Antibacterial Properties

Another study synthesized derivatives of 4-(2-(N-(2-chlorobenzyl/4bromobenzyl)arylsulfamoyl)ethyl)morpholine and evaluated their antibacterial activity. These compounds exhibited significant inhibitory action against gram-negative bacterial strains, including E. coli and B. subtilis, indicating the potential of 4-bromobenzyl sulfonyl morpholine derivatives as antibacterial agents (Aziz‐ur‐Rehman et al., 2016).

Inhibition of Carbonic Anhydrases

Compounds with structural similarities to 4-[(4-Bromobenzyl)sulfonyl]morpholine have been tested as inhibitors of carbonic anhydrase isoenzymes. These aromatic sulfonamides showed varying inhibitory activities against different isoenzymes, with some exhibiting nanomolar half maximal inhibitory concentration (IC50) values. This indicates the potential use of 4-[(4-Bromobenzyl)sulfonyl]morpholine in the development of inhibitors for specific carbonic anhydrase isoenzymes (Supuran et al., 2013).

Molecular Structure and Crystallography

The molecular structure and crystallography of compounds structurally related to 4-[(4-Bromobenzyl)sulfonyl]morpholine have been extensively studied. These studies provide valuable insights into the molecular conformations, interactions, and stability of such compounds, which are crucial for understanding their biochemical and pharmacological properties (Kumar et al., 2012).

Antimicrobial and Molecular Docking Study

A series of new sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, were synthesized and assessed for their antimicrobial properties. Molecular docking studies were conducted to predict the affinity and orientation of these compounds at the active enzyme site. The results indicated potent antimicrobial activity, particularly against bacterial strains and fungi, with some derivatives showing promising activity in MIC range (Janakiramudu et al., 2017).

Synthesis and Reactions

Studies have also focused on the synthesis and reactions of compounds containing the morpholine group. These include the formation of benzothiophene dioxides and the synthesis of bromo-1,2-dihydroisoquinolines, indicating the versatility and reactivity of morpholine-based compounds in organic synthesis (Luo et al., 2015), (He et al., 2016).

Safety and Hazards

特性

IUPAC Name |

4-[(4-bromophenyl)methylsulfonyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3S/c12-11-3-1-10(2-4-11)9-17(14,15)13-5-7-16-8-6-13/h1-4H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJQFTUWMFCQHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Bromobenzyl)sulfonyl)morpholine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

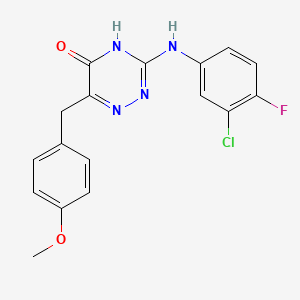

![N-(3-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B3014433.png)

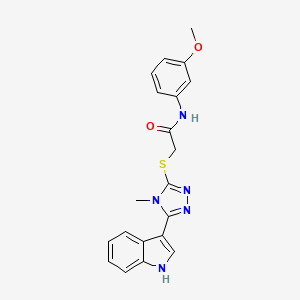

![11-[2-(4-Ethoxyphenyl)-2-oxoethyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B3014436.png)

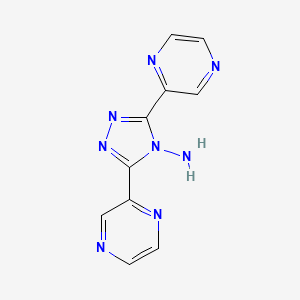

![methyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B3014437.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B3014440.png)

![2-(benzylthio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3014443.png)

![7-(3,4-dimethoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3014447.png)

![(E)-1-(4-methylbenzyl)-3-((m-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3014448.png)

![2-(4-Methoxyphenyl)-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B3014450.png)